

Dipenine: An Obscure Compound with Limited Publicly Available Research Data

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Compound of Interest

Compound Name: *Dipenine*

Cat. No.: *B1199098*

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Despite a comprehensive search of publicly accessible scientific literature and chemical databases, detailed information regarding the discovery, historical research context, and pharmacological profile of the chemical compound **Dipenine** remains largely unavailable. The existing data is primarily limited to its chemical identification and basic properties, precluding the creation of an in-depth technical guide as requested.

Dipenine, chemically identified as 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium, is cataloged in chemical databases such as PubChem.^[1] However, a thorough investigation into its origins, the researchers or institutions involved in its initial synthesis or discovery, and any subsequent development programs has yielded no significant findings. The scientific record lacks peer-reviewed publications that would typically describe the compound's synthesis, mechanism of action, and preclinical or clinical trial results.

Chemical and Physical Properties

While a comprehensive pharmacological profile is not available, basic chemical and physical properties of **Dipenine** have been computed and are available in public databases. This information is fundamental for the identification of the compound.

Property	Value	Source
Molecular Formula	C20H38NO2+	PubChem[1]
IUPAC Name	2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium	PubChem[1]
CAS Number	15518-72-6	PubChem[1]
Molecular Weight	324.5 g/mol	PubChem[1]
Synonyms	Diponium cation, Diponium ion, Triethyl(2-hydroxyethyl)ammonium dicyclopentylacetate	PubChem[1]

Absence of Experimental and Clinical Data

A critical component of a technical guide for a drug or chemical compound is the detailed presentation of experimental protocols and the results derived from them. This includes, but is not limited to, in vitro and in vivo studies, pharmacokinetic and pharmacodynamic data, and safety and efficacy assessments from clinical trials.

Our extensive search for such information on **Dipenine** has been unsuccessful. There are no publicly available records of:

- **Experimental Protocols:** Detailed methodologies for the synthesis of **Dipenine**, its biological assays, or its mechanism of action studies could not be located.
- **Quantitative Data:** Without research papers or clinical trial reports, there is no quantitative data to summarize in tables. This includes data on binding affinities, efficacy, toxicity, or pharmacokinetic parameters.
- **Signaling Pathways and Mechanisms of Action:** There is no information available to delineate any signaling pathways that **Dipenine** might modulate or to describe its mechanism of action. Consequently, the creation of explanatory diagrams is not possible.

Conclusion

The request for an in-depth technical guide or whitepaper on **Dipenine** cannot be fulfilled due to the profound lack of publicly available research and developmental data. The information is confined to basic chemical identifiers, which, while useful for chemists and database managers, provides no insight into its biological activity or potential therapeutic applications. The absence of this foundational scientific information makes it impossible to generate the requested data tables, experimental protocols, and visualizations of its mechanism of action. It is possible that research on **Dipenine** was conducted but never published, or that it is an older compound that has been superseded and its research records are not digitized or publicly accessible.

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References

- 1. Dipenine | C₂₀H₃₈NO₂⁺ | CID 71810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dipenine: An Obscure Compound with Limited Publicly Available Research Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199098#dipenine-discovery-and-historical-research-context]

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